molecular formula C10H12F2O B1411467 2-Difluoromethyl-3,5-dimethylanisole CAS No. 1806302-87-3

2-Difluoromethyl-3,5-dimethylanisole

Cat. No.: B1411467
CAS No.: 1806302-87-3
M. Wt: 186.2 g/mol
InChI Key: XFZRIJTZXRUOHQ-UHFFFAOYSA-N
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Description

2-Difluoromethyl-3,5-dimethylanisole is an organic compound characterized by the presence of a difluoromethyl group attached to an anisole ring substituted with two methyl groups at the 3 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Difluoromethyl-3,5-dimethylanisole typically involves the introduction of the difluoromethyl group to a pre-formed anisole derivative. One common method is the difluoromethylation of 3,5-dimethylanisole using difluoromethylating agents such as difluoromethyl bromide or difluoromethyl iodide in the presence of a base like potassium carbonate. The reaction is usually carried out in an aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes often utilize automated systems to precisely control reaction parameters, ensuring consistent product quality. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Difluoromethyl-3,5-dimethylanisole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include difluoromethylated phenols, quinones, and various substituted anisole derivatives .

Scientific Research Applications

2-Difluoromethyl-3,5-dimethylanisole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Difluoromethyl-3,5-dimethylanisole involves its interaction with molecular targets through the difluoromethyl group. This group can form strong hydrogen bonds and interact with active sites of enzymes or receptors, modulating their activity. The presence of the difluoromethyl group can also influence the compound’s lipophilicity and metabolic stability, enhancing its effectiveness in biological systems .

Comparison with Similar Compounds

Similar Compounds

  • 2-Difluoromethyl-4-methylanisole
  • 2-Difluoromethyl-3,4-dimethylanisole
  • 2-Difluoromethyl-3,5-dimethylphenol

Uniqueness

2-Difluoromethyl-3,5-dimethylanisole is unique due to the specific positioning of the difluoromethyl and methyl groups on the anisole ring. This arrangement can significantly influence its chemical reactivity and interaction with biological targets compared to other similar compounds .

Properties

IUPAC Name

2-(difluoromethyl)-1-methoxy-3,5-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F2O/c1-6-4-7(2)9(10(11)12)8(5-6)13-3/h4-5,10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFZRIJTZXRUOHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)OC)C(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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